4-Diethylaminophenol

Descripción

BenchChem offers high-quality 4-Diethylaminophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Diethylaminophenol including the price, delivery time, and more detailed information at info@benchchem.com.

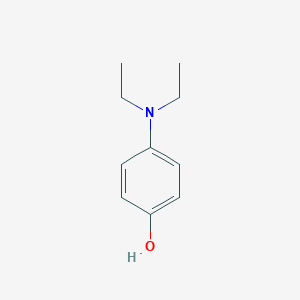

Structure

3D Structure

Propiedades

IUPAC Name |

4-(diethylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11(4-2)9-5-7-10(12)8-6-9/h5-8,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDIALLCZKIHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170084 | |

| Record name | 4-Diethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-82-4 | |

| Record name | 4-(Diethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diethylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Diethylaminophenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diethylaminophenol is a substituted aromatic organic compound that holds significant interest for researchers and scientists across various disciplines, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, featuring a phenol group and a tertiary amine, imparts a versatile reactivity that makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, reactivity, and applications of 4-diethylaminophenol, with a focus on its relevance in drug development and as a versatile chemical building block.

Chemical Structure and Identification

4-Diethylaminophenol, systematically named 4-(diethylamino)phenol, is characterized by a benzene ring substituted with a hydroxyl group (-OH) and a diethylamino group (-N(CH₂CH₃)₂) at the para position (positions 1 and 4, respectively).

The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting tertiary amine group on the same aromatic scaffold gives 4-diethylaminophenol a unique combination of electronic and steric properties. The diethylamino group, being an electron-donating group, activates the benzene ring towards electrophilic substitution, primarily at the ortho positions relative to the hydroxyl and amino groups.

Key Identifiers:

-

IUPAC Name: 4-(diethylamino)phenol[1]

-

CAS Number: 17609-82-4[1]

-

Molecular Formula: C₁₀H₁₅NO[1]

-

Canonical SMILES: CCN(CC)C1=CC=C(C=C1)O[1]

-

InChIKey: INDIALLCZKIHFF-UHFFFAOYSA-N[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 4-diethylaminophenol is essential for its handling, application in synthesis, and for the purification of its derivatives.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [1] |

| Physical Form | Solid, semi-solid, liquid, or lump | |

| Melting Point | Currently, specific experimental data for the melting point of 4-diethylaminophenol is not consistently available in the provided search results. Much of the available data pertains to its isomer, 3-diethylaminophenol, which has a reported melting point range of 69-72 °C. | [2] |

| Boiling Point | Similar to the melting point, specific experimental data for the boiling point of 4-diethylaminophenol at standard pressure is not readily found. For comparison, 3-diethylaminophenol has a reported boiling point of 170 °C at 15 mmHg. | [2] |

| Solubility | While quantitative solubility data is limited, it is expected to be slightly soluble in water and soluble in organic solvents like ethanol and acetone, a characteristic shared by its isomer, 3-diethylaminophenol. | [2] |

| pKa | The pKa value is not explicitly stated in the provided search results. However, the presence of a phenolic hydroxyl group suggests it will have a pKa in the range typical for phenols (around 10). |

Synthesis of 4-Diethylaminophenol

The synthesis of N,N-diethylaminophenols can be achieved through several methods. A common and industrially relevant approach is the reductive alkylation of the corresponding aminophenol.

Reductive Alkylation of 4-Aminophenol

This method involves the reaction of 4-aminophenol with an ethylating agent, such as acetaldehyde, in the presence of a reducing agent and a catalyst.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 4-diethylaminophenol via reductive alkylation.

Experimental Protocol Insight:

A patented process describes the production of N,N-diethylaminophenols through the reductive alkylation of aminophenols with acetaldehyde. The reaction is typically carried out in a solvent such as methanol, ethanol, or propanol, with a catalyst like platinum, palladium, or nickel, under a hydrogen atmosphere. The reaction temperature can range from room temperature to 150°C.

This process is favored for its efficiency and the ability to produce a high-quality product after purification steps, which may include distillation and crystallization.

Reactivity of 4-Diethylaminophenol

The reactivity of 4-diethylaminophenol is dictated by its three key structural features: the aromatic ring, the phenolic hydroxyl group, and the diethylamino group.

Electrophilic Aromatic Substitution

The benzene ring of 4-diethylaminophenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl and diethylamino groups. These groups are ortho, para-directing. Since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions (2 and 6) relative to the hydroxyl group.

Common electrophilic substitution reactions include:

-

Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring.

-

Halogenation: Reaction with halogens (e.g., bromine) can lead to the substitution of one or more hydrogen atoms on the ring with halogen atoms.

-

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic ring, although the presence of the amino group can sometimes complicate these reactions.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo reactions typical of phenols:

-

Acidity and Salt Formation: As a weak acid, it can react with strong bases to form a phenoxide salt.

-

Etherification: Reaction with alkyl halides in the presence of a base can form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides can form esters.

Reactions of the Diethylamino Group

The tertiary amine functionality can also participate in various reactions:

-

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the diethylamino group basic, allowing it to react with acids to form ammonium salts.

-

Oxidation: The diethylamino group can be susceptible to oxidation.[3]

Applications in Drug Development and Organic Synthesis

4-Diethylaminophenol and its derivatives are valuable precursors in the synthesis of various biologically active molecules and functional materials.

As a Pharmaceutical Intermediate

While direct applications of 4-diethylaminophenol as a drug are not common, its structural motif is found in various pharmacologically active compounds. It serves as a key building block for more complex molecules. For instance, derivatives of aminophenols have been explored for a range of therapeutic applications.

A notable example is the synthesis of novel cholinesterase inhibitors based on a 4-[(diethylamino)methyl]-phenol scaffold. These compounds have shown selectivity towards butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease. This highlights the potential of the diethylaminophenol core in the design of new therapeutic agents.

In Dye Synthesis

Historically and currently, aminophenols are crucial intermediates in the dye industry. 4-Diethylaminophenol can be used in the synthesis of azo dyes and other classes of colorants. The presence of the amino and hydroxyl groups allows for diazotization and coupling reactions, which are fundamental to the production of a wide array of colors.

Experimental Workflow: Synthesis of a Schiff Base Derivative

Schiff bases derived from 4-aminophenol and its N-substituted analogs are known to exhibit a range of biological activities, including antimicrobial and antidiabetic properties. The following workflow illustrates the general synthesis of a Schiff base from an N,N-dialkyl-4-aminophenol.

Figure 2: A generalized experimental workflow for the synthesis of Schiff base derivatives from N,N-dialkyl-4-aminophenols.

This straightforward condensation reaction highlights the utility of 4-diethylaminophenol as a starting material for generating libraries of compounds for biological screening.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-diethylaminophenol. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Safety Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

Store in a tightly closed container in a cool, dry place, away from incompatible substances.

Conclusion

4-Diethylaminophenol is a versatile chemical compound with a rich reactivity profile that makes it a valuable tool for synthetic chemists. Its applications as an intermediate in the synthesis of dyes and, more significantly for the target audience, as a scaffold for the development of new pharmaceutical agents, underscore its importance in modern chemical research. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the design and synthesis of novel functional molecules.

References

-

4-(Dimethylamino)phenol | C8H11NO | CID 22174. PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

- Supporting info. (n.d.).

- MATERIAL SAFETY DATA SHEET. (n.d.).

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. (n.d.). Retrieved March 25, 2026, from [Link]

-

diethylaminophenol. ChemBK. (n.d.). Retrieved March 25, 2026, from [Link]

-

4-Diethylaminophenol | C10H15NO | CID 87185. PubChem. (n.d.). Retrieved March 25, 2026, from [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. (2022, February 17). Retrieved March 25, 2026, from [Link]

-

Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products. PubMed. (n.d.). Retrieved March 25, 2026, from [Link]

- 4-Dimethylaminophenol | C8H11NO | MD Topology | NMR | X-Ray. (n.d.).

-

Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. (2023, January 4). Retrieved March 25, 2026, from [Link]

-

4-Dimethylaminophenol. Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

-

Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. PubMed. (2010, June 1). Retrieved March 25, 2026, from [Link]

-

Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved March 25, 2026, from [Link]

- Production and purification of an N,N-diethylaminophenol. Google Patents. (n.d.).

-

4-(Diethylamino)phenol. CAS Common Chemistry. (n.d.). Retrieved March 25, 2026, from [Link]

-

The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. ResearchGate. (2025, December 14). Retrieved March 25, 2026, from [Link]

-

China Pharmaceutical Intermediates Manufacturers Suppliers Factory. Yuze Chemical Technology. (n.d.). Retrieved March 25, 2026, from [Link]

-

Electrophilic Substitution of Phenols. Chemistry LibreTexts. (2020, August 26). Retrieved March 25, 2026, from [Link]

-

Phenol, 4-amino-. NIST WebBook. (n.d.). Retrieved March 25, 2026, from [Link]

-

Phenol, 4-amino-. NIST WebBook. (n.d.). Retrieved March 25, 2026, from [Link]

- Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones. Google Patents. (n.d.).

-

Intermediate 3-Diethylaminophenol 91-68-9. MIT-IVY. (n.d.). Retrieved March 25, 2026, from [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. (2025, October 14). Retrieved March 25, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (2020, February 14). Retrieved March 25, 2026, from [Link]

-

Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC. (2025, July 20). Retrieved March 25, 2026, from [Link]

-

Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. (n.d.). Retrieved March 25, 2026, from [Link]

-

Electrophilic Substitution Reactions of Phenols. BYJU'S. (n.d.). Retrieved March 25, 2026, from [Link]

-

CAS No.91-68-9,3-Diethylaminophenol Suppliers. LookChem. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of N,N-diethyl-p-aminophenol

Abstract: This technical guide provides an in-depth analysis of the spectroscopic characterization of N,N-diethyl-p-aminophenol (DEAP), a key intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. For researchers, quality control analysts, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document offers a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy with Mass Spectrometry (MS). Beyond presenting raw data, this guide emphasizes the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. Each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for N,N-diethyl-p-aminophenol

N,N-diethyl-p-aminophenol (DEAP), also known as 4-(diethylamino)phenol, is a substituted phenol of significant industrial interest. Its molecular architecture, featuring a hydroxyl group and a diethylamino group in a para-configuration on a benzene ring, makes it a versatile precursor. The precise arrangement of these functional groups dictates its chemical reactivity and the properties of downstream products. Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring product quality, reaction efficiency, and regulatory compliance.

The application of orthogonal spectroscopic techniques provides a holistic and unambiguous profile of the molecule. Each method probes different aspects of the molecular structure:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

-

UV-Vis Spectroscopy reveals information about the conjugated electronic system.

-

Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

This guide will systematically detail the principles, protocols, and interpretation for each of these techniques as applied to DEAP.

Molecular Structure and Its Spectroscopic Implications

The structure of DEAP is the key to understanding its spectral data. The molecule, with the chemical formula C₁₀H₁₅NO, possesses several key features that give rise to a unique spectroscopic fingerprint.[1][2]

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring. This substitution pattern imparts a high degree of symmetry, which simplifies the aromatic region of the NMR spectra.

-

Hydroxyl Group (-OH): A phenolic proton that is exchangeable and whose IR signal is sensitive to hydrogen bonding.

-

Diethylamino Group (-N(CH₂CH₃)₂): Two equivalent ethyl groups attached to a nitrogen atom. This group introduces characteristic signals in the aliphatic region of the NMR spectra.

The electron-donating nature of both the hydroxyl and diethylamino groups significantly influences the electronic environment of the aromatic ring, impacting the chemical shifts in NMR and the absorption wavelength in UV-Vis spectroscopy.

Caption: Molecular structure of N,N-diethyl-p-aminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the number, type, and connectivity of atoms in a molecule.

Causality in NMR: Why the Spectrum Looks the Way It Does

The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield a nucleus, moving its signal downfield (higher ppm), while electron-donating groups shield it, moving it upfield (lower ppm). In DEAP, the powerful electron-donating -OH and -N(C₂H₅)₂ groups enrich the aromatic ring with electron density, particularly at the ortho and meta positions, causing the aromatic proton signals to appear at a relatively high field.[3]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of DEAP is predicted to show four distinct signals:

-

Aromatic Protons (AA'BB' System): Due to the para-substitution, the four aromatic protons are chemically non-equivalent but magnetically similar, resulting in two signals that appear as doublets. The protons ortho to the -OH group will be in a different environment than those ortho to the -N(Et)₂ group.

-

Methylene Protons (-CH₂-): The two methylene groups are equivalent. They are adjacent to a methyl group (3 protons), so their signal will be split into a quartet (n+1 = 3+1 = 4).

-

Methyl Protons (-CH₃): The two methyl groups are equivalent. They are adjacent to a methylene group (2 protons), so their signal will be split into a triplet (n+1 = 2+1 = 3).

-

Phenolic Proton (-OH): This signal is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR (Carbon NMR) Analysis

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show 6 distinct signals instead of 10:

-

Aromatic Carbons (4 signals):

-

C-OH (quaternary, downfield)

-

C-N(Et)₂ (quaternary, downfield)

-

CH carbons ortho to -OH (equivalent pair)

-

CH carbons ortho to -N(Et)₂ (equivalent pair)

-

-

Aliphatic Carbons (2 signals):

-

-CH₂- carbon

-

-CH₃- carbon

-

Detailed Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the DEAP sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for phenols as it helps in observing the exchangeable -OH proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis is required or if the solvent signal cannot be used as a reference.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step for achieving high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Summary: Predicted NMR Assignments

| Assignment | ¹H NMR | ¹³C NMR |

| δ (ppm), Multiplicity, J (Hz) | δ (ppm) | |

| Ar-H (ortho to OH) | ~6.7-6.9 (d, J ≈ 8-9 Hz) | ~115-117 |

| Ar-H (ortho to N(Et)₂) | ~6.6-6.8 (d, J ≈ 8-9 Hz) | ~116-118 |

| -OH | Variable, broad s | N/A |

| -CH₂- | ~3.3 (q, J ≈ 7 Hz) | ~44-46 |

| -CH₃ | ~1.1 (t, J ≈ 7 Hz) | ~12-14 |

| Ar-C-OH | N/A | ~150-155 |

| Ar-C-N | N/A | ~145-150 |

Note: These are predicted values based on standard chemical shift tables and data from similar compounds. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpreting the IR Spectrum of DEAP

The IR spectrum provides direct evidence for the key functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a classic indicator of intermolecular hydrogen bonding between the phenolic hydroxyl groups.[4]

-

Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹), corresponding to the methylene and methyl groups of the diethylamino substituent.

-

Aromatic C=C Bending: Sharp, medium-intensity peaks in the "fingerprint region" between 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹, characteristic of a phenolic C-O bond.

-

C-N Stretch: A medium band in the 1180-1360 cm⁻¹ region.

Detailed Experimental Protocol for FTIR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid DEAP powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the Spectrum: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary: Characteristic IR Absorption Bands

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Bends | 1450 - 1600 | Medium |

| C-O Stretch (Phenol) | 1200 - 1250 | Strong |

| C-N Stretch (Aromatic) | 1180 - 1360 | Medium |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in DEAP.

Analysis of the UV-Vis Spectrum

DEAP is expected to show strong absorption bands in the UV region, corresponding to π→π* electronic transitions within the benzene ring. The presence of the electron-donating -OH and -N(Et)₂ groups causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The absorption spectrum of p-aminophenol, a related compound, shows maxima around 272 nm.[5] A similar profile is expected for DEAP.

Detailed Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb in the same region as the analyte.

-

Preparation of Stock Solution: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to a concentration range that gives an absorbance reading between 0.1 and 1.0 (the linear range of the Beer-Lambert law).

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the "blank") and the other with the sample solution.

-

Place the blank cuvette in the spectrophotometer and zero the instrument.

-

Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Summary: Expected UV-Vis Absorption

| Transition | Expected λmax (nm) |

| π→π | ~270 - 290 |

| π→π | ~220 - 240 |

Note: The exact λmax and molar absorptivity (ε) are dependent on the solvent used.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation patterns.

Interpreting the Mass Spectrum

For DEAP (Molecular Weight: 165.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show:[1][6]

-

Molecular Ion Peak (M⁺•): A prominent peak at m/z = 165, corresponding to the intact molecule minus one electron.

-

Key Fragmentation: The most likely fragmentation pathway involves the loss of a methyl group (•CH₃) from one of the ethyl substituents, a process known as benzylic cleavage, which is favorable due to the stability of the resulting cation. This would produce a significant peak at m/z = 150 (165 - 15).

Detailed Experimental Protocol for MS (EI)

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Summary: Predicted Mass Spectrometry Peaks

| m/z Value | Proposed Fragment | Significance |

| 165 | [C₁₀H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical |

| 136 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from multiple, orthogonal methods. The workflow below illustrates a logical, self-validating process for the comprehensive analysis of a DEAP sample.

Caption: Integrated workflow for spectroscopic characterization.

Safety and Handling

N,N-diethyl-p-aminophenol should be handled with appropriate care in a laboratory setting. It may be harmful if swallowed and can cause skin and eye irritation.[7][8] Always handle this chemical in a well-ventilated area or a chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] In case of accidental contact, wash the affected area thoroughly with water and seek medical advice if irritation persists.[8]

Conclusion

The spectroscopic characterization of N,N-diethyl-p-aminophenol is a clear-cut process when a systematic, multi-technique approach is employed. The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a wealth of data that, when integrated, allows for the unambiguous confirmation of the molecule's structure and an assessment of its purity. The characteristic signals—the AA'BB' system in the ¹H NMR, the broad O-H stretch in the IR, the molecular ion at m/z 165 in the mass spectrum, and the UV absorption maximum around 270-290 nm—serve as a unique and reliable fingerprint for this important chemical intermediate. This guide provides the foundational knowledge and practical protocols necessary for researchers and analysts to confidently perform this characterization.

References

-

Taheri-Ledari, R., Maleki, A., & Shalan, A. E. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances, 10(49), 29477-29486. Retrieved from [Link]

-

Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2010). Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. Acta Pharmaceutica, 60(2), 217-227. Retrieved from [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of Phenol, 3-(diethylamino)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Wiley. (n.d.). N,N-Dimethyl-4-aminophenol AC - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Sahu, R., & Maurya, S. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation. International Journal of Pharma Research & Review, 5(2), 22-30. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Nedkova-Shtipska, M., Jaber, S., & Lazarova, H. (2022). STUDY OF TRANSFORMATION OF p-AMINOPHENOL IN LIQUID PHASE WITH INFRARED SCPECTROSCOPY. Journal of Chemical Technology and Metallurgy, 57(3), 565-569. Retrieved from [Link]

-

El-Sheikh, S. M., et al. (2017). Visible light assisted reduction of 4-nitrophenol to 4-aminophenol on Ag/TiO2 photocatalysts synthesized by hybrid templates. Applied Catalysis B: Environmental, 205, 1-11. Retrieved from [Link]

-

Pennsylvania State University. (n.d.). Computational Analysis of the Synthesis of Acetaminophen. Retrieved from [Link]

-

Chegg. (2022). Solved: The ¹H and ¹³C NMR spectra for N-acetyl-para-aminophenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-(diethylamino)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Stenutz, R. (n.d.). N,N-diethyl-o-aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). n-Methyl-p-aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Kalatzis, E., & Zarbi, I. (1976). Spectrophotometric Determination of P-Aminophenol Alone or in the Presence of Acetaminophen. Journal of Pharmaceutical Sciences, 65(1), 71-75. Retrieved from [Link]

- Google Patents. (n.d.). EP0287277A1 - Production and purification of an N,N-diethylaminophenol.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

-

Khan, S. B., et al. (2017). IR study of degradation of acetaminophen by iron nano-structured catalyst. Journal of Saudi Chemical Society, 21(1), S187-S192. Retrieved from [Link]

-

Drexel University. (n.d.). Poly (O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures. Drexel Research Discovery. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

MassBank. (2008). DIETHYLAMINE; EI-B; MS. Retrieved from [Link]

Sources

- 1. Phenol, 3-(diethylamino)- [webbook.nist.gov]

- 2. N,N-diethyl-o-aminophenol [stenutz.eu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. honors.libraries.psu.edu [honors.libraries.psu.edu]

- 5. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 6. Phenol, 3-(diethylamino)- [webbook.nist.gov]

- 7. chemicalbull.com [chemicalbull.com]

- 8. fishersci.com [fishersci.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. spectrumchemical.com [spectrumchemical.com]

Comprehensive Physicochemical Profiling of 4-Diethylaminophenol: Molecular Weight Dynamics and Solvent Solubility Frameworks

Executive Summary

4-Diethylaminophenol (CAS: 17609-82-4) is a highly versatile aromatic amine utilized extensively as an intermediate in the synthesis of advanced dyes (such as styryl sulfide and xanthene dyes), photographic developers, and active pharmaceutical ingredients[1]. As a Senior Application Scientist, mastering the physicochemical behavior of this compound—specifically its molecular weight thermodynamics and pH-dependent solubility—is critical for optimizing synthetic yields and chromatographic separations. This whitepaper provides an authoritative, in-depth analysis of 4-diethylaminophenol, detailing its solvation mechanics and providing self-validating experimental protocols for laboratory application.

Molecular Weight & Structural Thermodynamics

The chemical identity of 4-diethylaminophenol is defined by its molecular formula C₁₀H₁₅NO , which yields a precise molecular weight of 165.23 g/mol [2].

From a mechanistic standpoint, the molecule consists of a central phenol ring substituted at the para (4-) position with a diethylamino group. This creates a highly conjugated "push-pull" electronic system. The dual electron-donating nature of both the hydroxyl (-OH) and the tertiary amine (-N(CH₂CH₃)₂) groups significantly increases the electron density of the aromatic core.

However, the addition of the two ethyl chains introduces substantial steric bulk and lipophilicity. The computed partition coefficient (LogP) ranges from 2.37 to 3.0[2][3]. This elevated lipophilicity directly dictates its thermodynamic behavior, shifting its preference away from aqueous environments and toward organic solvent systems.

Solvent Solubility Profile & Amphoteric Behavior

4-Diethylaminophenol is an amphoteric molecule. It possesses a basic tertiary amine capable of accepting a proton, and a weakly acidic phenolic hydroxyl group capable of donating a proton. Its solubility is therefore strictly governed by the pH of the solvent environment and the dielectric constant of the medium.

-

Aqueous Solubility (Neutral pH): In neutral deionized water, the compound exhibits low to moderate solubility. The hydrophobic effect generated by the diethyl chains disrupts the local hydrogen-bonding network of water, making solvation thermodynamically unfavorable[4].

-

Aqueous Solubility (Acidic/Basic pH): When the pH is lowered below the pKa of the amine (typically via HCl), the nitrogen protonates to form 4-(diethylamino)phenol hydrochloride (CAS: 27822-92-0), which is highly water-soluble due to ion-dipole interactions[5]. Conversely, in highly basic media, the phenol deprotonates to form a water-soluble phenolate salt.

-

Organic Solvents: The neutral molecule exhibits exceptionally high solubility in polar protic solvents (e.g., Ethanol, Methanol) and polar aprotic solvents (e.g., Acetone, DMSO) due to favorable Van der Waals interactions and the ability of the phenolic -OH to act as a hydrogen bond donor[4].

Quantitative & Qualitative Solvation Matrix

| Property / Solvent Environment | Value / Characteristic | Mechanistic Rationale |

| Molecular Weight | 165.23 g/mol | Derived from the exact mass of C₁₀H₁₅NO[2]. |

| LogP (Hydrophobicity) | 2.37 – 3.0 | Driven by the lipophilic bulk of the N,N-diethyl substitution[2][3]. |

| Deionized Water (pH ~7) | Low / Moderate | Hydrophobic effect of ethyl chains restricts thermodynamic solvation[4]. |

| Acidic Aqueous (pH < 4) | High | Amine protonation forms a highly soluble hydrochloride salt[5]. |

| Ethanol / Acetone | High | Favorable dielectric constant; hydrogen bonding with the phenolic -OH[4]. |

| Dichloromethane (DCM) | High | Strong London dispersion forces interacting with the lipophilic aromatic core. |

Mechanistic Pathway Visualization

The following diagram illustrates the pH-dependent speciation of 4-diethylaminophenol and the causal relationship between its ionization state and macroscopic solubility.

pH-dependent speciation and resulting solubility profiles of 4-diethylaminophenol.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification and an internal control mechanism.

Protocol 1: RP-HPLC Determination of Purity and Solvation Stability

When analyzing basic amines like 4-diethylaminophenol via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts often encounter severe peak tailing. This is caused by secondary electrostatic interactions between the basic tertiary amine and residual acidic silanol groups on the silica stationary phase.

Causality & Solution: By acidifying the mobile phase, the pH is driven below the amine's pKa, fully protonating the molecule. This neutralizes its ability to interact with silanols, ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology:

-

Column Selection: Utilize a mixed-mode or standard C18 reverse-phase column (e.g., Newcrom R1, 3 µm particle size)[3].

-

Mobile Phase Preparation: Prepare a gradient mixture of Acetonitrile (MeCN) and highly purified Water.

-

Acidification: Add 0.1% Phosphoric acid (for standard UV detection) or 0.1% Formic acid (if utilizing Mass Spectrometry) to the mobile phase[3].

-

Sample Preparation: Dissolve 4-diethylaminophenol in a 50:50 MeCN:Water diluent to a concentration of 1 mg/mL.

-

System Validation (Self-Validation Step): Inject a blank diluent to establish a baseline. Inject the standard. Calculate the Peak Asymmetry Factor ( As ). The system is validated only if As falls between 0.95 and 1.15, proving that secondary silanol interactions have been successfully suppressed.

Protocol 2: Isothermal Gravimetric Solubility Profiling

To determine the exact thermodynamic solubility limits of 4-diethylaminophenol in various organic solvents (e.g., Ethanol).

Step-by-Step Methodology:

-

Saturation: Add an excess amount of 4-diethylaminophenol solid to 10 mL of the target solvent in a sealed, temperature-controlled glass vial at exactly 25.0 °C.

-

Equilibration: Agitate the suspension using a magnetic stirrer at 500 RPM for 24 hours to ensure dynamic equilibrium between the solid lattice and the solvated molecules.

-

Phase Separation: Centrifuge the mixture at 10,000 RPM for 15 minutes to pellet the undissolved solid, then carefully extract 1 mL of the supernatant using a syringe filter (0.22 µm PTFE).

-

Quantification: Evaporate the solvent from the 1 mL aliquot under a gentle stream of nitrogen gas until a constant mass is achieved. Weigh the residual solid on a microbalance.

-

System Validation (Self-Validation Step): Repeat the sampling and evaporation process at 48 hours. If the calculated concentration ( ΔC ) between the 24-hour and 48-hour samples varies by less than 2%, thermodynamic equilibrium is validated, and the solubility limit is confirmed.

References

- Source: sielc.

- Source: nih.

- Source: guidechem.

- 4-(diethylamino)

- Source: google.

Sources

synthesis pathways and reaction mechanisms for 4-diethylaminophenol

An In-depth Technical Guide to the Synthesis of 4-Diethylaminophenol

This guide provides a comprehensive overview of the principal synthetic pathways and underlying reaction mechanisms for producing 4-diethylaminophenol, a crucial intermediate in the manufacturing of specialty dyes and other fine chemicals. Designed for researchers, chemists, and drug development professionals, this document synthesizes established industrial processes with modern synthetic methodologies, offering field-proven insights into the causality behind experimental choices and process optimization.

Introduction: The Industrial Significance of 4-Diethylaminophenol

4-(N,N-Diethylamino)phenol is an aromatic compound of significant industrial value, primarily serving as a key precursor for xanthene, fluorescent, and heat- or pressure-sensitive dyes.[1] Its molecular structure, featuring a phenolic hydroxyl group and a tertiary amino group, imparts unique electronic properties that are leveraged in these applications. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for its commercial production. This guide explores the evolution of its manufacturing, from traditional, often harsh methods to the more refined and efficient processes employed today.

Chapter 1: Reductive Alkylation of 4-Aminophenol: The Industrial Cornerstone

The most prominent and industrially favored method for synthesizing 4-diethylaminophenol is the reductive alkylation of 4-aminophenol with acetaldehyde. This process has largely superseded older techniques due to its superior yield, higher product purity, and avoidance of the corrosive reagents and significant waste streams associated with previous methods.[1][2]

Causality and Strategic Advantage

The choice of reductive alkylation is a deliberate one, aimed at overcoming the limitations of direct alkylation with ethyl halides, which often leads to a mixture of N- and O-alkylated products, as well as over-alkylation. By forming an intermediate imine (or its enamine tautomer) in situ, which is then immediately reduced, the reaction is directed specifically to the amino group, ensuring high selectivity. The process is a one-pot reaction, which enhances process efficiency and reduces operational complexity.[3][4]

Reaction Mechanism

The reaction proceeds in two primary stages within a single pot:

-

Imine/Enamine Formation: The primary amino group of 4-aminophenol performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form an unstable N-ethylidene-4-hydroxyaniline intermediate (an imine).

-

Catalytic Hydrogenation: In the presence of a metal catalyst (typically Palladium, Platinum, or Nickel) and hydrogen gas, the imine is immediately reduced to form N-ethyl-4-aminophenol.[1][2] This mono-alkylated intermediate rapidly reacts with a second molecule of acetaldehyde to form a diethyl iminium ion, which is subsequently reduced to the final product, 4-diethylaminophenol.

The overall transformation can be visualized as follows:

Caption: Mechanism of reductive alkylation of 4-aminophenol.

Experimental Protocol: Industrial Process

The following protocol is a synthesized representation based on established industrial practices.[1][2][5]

-

Reactor Charging: A suitable pressure reactor is charged with 4-aminophenol, a solvent (typically an aliphatic alcohol like methanol or ethanol), and a hydrogenation catalyst (e.g., 5% Palladium on Carbon).[5]

-

Inerting: The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen to a specified pressure (e.g., up to 20 kg/cm ²).[2][5]

-

Reaction Execution: The mixture is heated (from room temperature up to 150 °C). Acetaldehyde is then continuously fed into the reactor.[1] The reaction is highly exothermic and requires careful temperature control.

-

Monitoring: The reaction is monitored by measuring hydrogen uptake until it ceases, indicating the completion of the reduction.

-

Catalyst Removal: After cooling and depressurization, the reaction mixture is filtered to remove the solid catalyst.

-

Purification: The crude product is purified via a two-stage distillation process under reduced pressure.

-

Final Crystallization: The distilled product is further purified by dissolving it in a solvent with which it is immiscible (like water or an aliphatic hydrocarbon) containing a stabilizing agent (e.g., sodium dithionite) and then cooling to precipitate high-purity crystals.[2]

Data Summary: Process Parameters

| Parameter | Typical Range | Rationale |

| Substrates | 4-Aminophenol, Acetaldehyde | Primary amine and alkylating agent. |

| Acetaldehyde Molar Ratio | 2.1 - 4.0 moles per mole of aminophenol | An excess ensures complete diethylation.[2] |

| Catalyst | Pt, Pd, Ni on a support (e.g., Carbon) | Catalyzes the hydrogenation of the imine/iminium intermediates.[5] |

| Solvent | Methanol, Ethanol, Propanol | Dissolves reactants and aids in heat transfer.[5] |

| Temperature | Room Temperature to 150 °C | Balances reaction rate and selectivity, avoiding degradation.[2] |

| Hydrogen Pressure | up to 20 kg/cm ²G | Provides the reducing agent for the hydrogenation step.[2] |

Chapter 2: Synthesis from 4-Nitrophenol

An alternative, robust pathway involves a two-step sequence starting from 4-nitrophenol. This method is particularly useful as 4-nitrophenol is a readily available commodity chemical.

Step 1: Catalytic Hydrogenation of 4-Nitrophenol

The first step is the reduction of the nitro group to a primary amine, yielding 4-aminophenol. This is a classic and highly efficient transformation in organic synthesis.

-

Principle & Rationale: Catalytic hydrogenation is the preferred method for this reduction on an industrial scale due to its clean nature (the only byproduct is water), high yields, and the reusability of the catalyst. It avoids the use of stoichiometric metal reductants (like Fe/HCl) which generate large amounts of sludge.

-

Reaction Mechanism: The reaction occurs on the surface of a heterogeneous catalyst (e.g., Ni, Pd, Pt). Both hydrogen and the nitro-aromatic compound adsorb onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before reaching the final amine.[6][7] The process involves the transfer of hydrogen atoms from the catalyst surface to the oxygen and nitrogen atoms of the nitro group.[7]

-

Experimental Protocol: 4-Nitrophenol is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or water) in a pressure vessel containing a catalyst (e.g., Raney Nickel or Palladium on Carbon). The vessel is pressurized with hydrogen and agitated at a controlled temperature until hydrogen uptake ceases.[8] The catalyst is then filtered off to yield a solution of 4-aminophenol.

Caption: Workflow for synthesis from 4-nitrophenol.

Step 2: Reductive Alkylation of 4-Aminophenol

The 4-aminophenol produced in the first step is then converted to 4-diethylaminophenol using the reductive alkylation process detailed in Chapter 1. The crude product from the hydrogenation step can often be used directly in the subsequent alkylation step after catalyst filtration, improving the overall process economy.

Chapter 3: Alternative and Historical Synthesis Routes

While reductive alkylation is the current standard, it is instructive to understand older methods to appreciate the evolution of the synthesis and the rationale for its current state.

Direct Alkylation with Ethyl Halides

This method involves the direct reaction of 4-aminophenol with an ethylating agent like ethyl chloride or diethyl sulfate in the presence of a base.[1][2]

-

Mechanism: The reaction is a nucleophilic substitution (S_N2). The amino group of 4-aminophenol acts as the nucleophile, attacking the ethylating agent.

-

Challenges and Limitations:

-

Lack of Selectivity: The phenolic hydroxyl group is also nucleophilic, especially under basic conditions, leading to the formation of the O-alkylated byproduct, 4-ethoxyaniline.

-

Over-alkylation: The secondary amine intermediate (N-ethyl-4-aminophenol) can be further alkylated, and the final tertiary amine product can also be alkylated to form a quaternary ammonium salt, reducing the yield.

-

Corrosion: The use of halide-based reagents and the formation of acidic byproducts can lead to corrosion of standard industrial reactors.[1]

-

Amination of Hydroquinone

Another conceivable route is the direct reaction of hydroquinone (a dihydric phenol) with diethylamine.[2][9]

-

Mechanism: This reaction typically requires a catalyst and harsh conditions (high temperature and pressure) to proceed, likely via a nucleophilic aromatic substitution-type mechanism.[1]

-

Challenges and Limitations: This method is plagued by low yields and the formation of significant byproducts.[1] The high energy input and difficult purification make it economically unviable for large-scale industrial production.[2]

Chapter 4: Modern Synthetic Approaches: The Potential of Buchwald-Hartwig Amination

For specialized, small-scale applications or the synthesis of analogues where traditional methods fail, modern cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds.[10][11]

Principle and Rationale

This reaction allows for the coupling of an aryl halide or triflate with an amine.[12] Its primary advantage lies in its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions compared to classical methods like nucleophilic aromatic substitution.[10] For the synthesis of 4-diethylaminophenol, this would involve coupling diethylamine with a 4-halo-phenol derivative.

Proposed Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 4-bromophenol, with the hydroxyl group potentially protected) to form a Pd(II) species.

-

Amine Coordination & Deprotonation: Diethylamine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Hypothetical Protocol and Considerations

A potential synthesis would involve reacting 4-bromophenol with diethylamine in the presence of a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) in an inert solvent like toluene or dioxane. While highly effective, the high cost of the palladium catalyst and specialized ligands currently limits its use to high-value products and is not competitive for the bulk production of 4-diethylaminophenol.

Conclusion

The synthesis of 4-diethylaminophenol is a well-established industrial process, with the reductive alkylation of 4-aminophenol being the dominant and most efficient methodology. This route provides a high-purity product in excellent yield while minimizing waste and avoiding the harsh conditions and selectivity issues of older methods. The two-step synthesis from 4-nitrophenol represents an equally viable industrial pathway, leveraging different commodity feedstocks. While modern catalytic methods like the Buchwald-Hartwig amination offer exceptional versatility, their application in this context remains largely academic or for niche, high-value applications due to economic factors. The continued refinement of catalytic systems for reductive amination remains a key focus for process chemists in this field.

References

-

Singh, V. P., & Pandey, S. K. (2015). Catalytic Synthesis of Hydroquinone by Using Rh on Al2O3 Via Different Rout. American Journal of Optics and Photonics, 3(5), 85-88. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

-

Zhang, Y., et al. (2021). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. [Link]

- Ohura, M., et al. (1990). Process for producing N,N-diethylaminophenols. U.S.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Ohura, M., et al. (1988). Production and purification of an N,N-diethylaminophenol.

- Ohura, M., et al. (1988). Production and purification of an N,N-diethylaminophenol.

-

Sato, T., et al. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications. [Link]

-

Singh, V. P., & Pandey, S. K. (2015). Catalytic Synthesis of Hydroquinone by Using Rh on Al2O3 Via Different Rout. American Journal of Optics and Photonics. [Link]

-

Kolarz, B. N., et al. (2005). The oxidation of hydroquinone to p-benzoquinone catalysed by Cu(II) ions immobilized on acrylic resins with aminoguanidyl groups: Part 1. ResearchGate. [Link]

-

Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

-

Chemcess. (2025). 4-Aminophenol Derivatives. [Link]

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminophenol. Retrieved from Wikipedia. [Link]

-

Das, S., et al. (2014). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Yang, C., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Reaction Chemistry & Engineering. [Link]

-

Shcherbakov, I. N., et al. (2023). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Catalysts. [Link]

-

Senthamarai, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

-

Wang, F., et al. (2016). Catalytic Oxidation of Hydroquinone in Aqueous Solution over Bimetallic PdCo Catalyst Supported on Carbon: Effect of Interferents and Electrochemical Measurement. PubMed. [Link]

-

Yang, C., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

-

LookChem. (n.d.). Cas 91-68-9, 3-Diethylaminophenol. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)phenol. PubChem. [Link]

-

ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. [Link]

-

Swamy, A., et al. (2023). Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles. ResearchGate. [Link]

- Milstein, D., et al. (1980). Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones. U.S.

-

Khan, F., et al. (2022). ZIF-67-Derived Co−N−C Supported Ni Nanoparticles as Efficient Recyclable Catalyst for Hydrogenation of 4-Nitrophenol. MDPI. [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from Wikipedia. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. [Link]

Sources

- 1. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]

- 2. US4967004A - Process for producing N,N-diethylaminophenols - Google Patents [patents.google.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]

- 6. Catalytic hydrogenation of N -4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC03469E [pubs.rsc.org]

- 7. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability and Oxidative Degradation Kinetics of 4-Diethylaminophenol in Aqueous Solutions

Executive Summary

4-Diethylaminophenol (DAP), also known as N,N-diethyl-p-aminophenol, is a critical organic compound widely utilized as an auxiliary developing agent in photographic processing and identified as a primary intermediate in the oxidative degradation of triphenylmethane dyes (e.g., Ethyl Violet and Basic Violet 4)[1][2]. Understanding the thermodynamic stability of DAP in aqueous solutions is paramount for both optimizing industrial processing longevity and designing efficient Advanced Oxidation Processes (AOPs) for wastewater remediation.

This whitepaper synthesizes the thermodynamic profiling, pH-dependent aqueous stability, and mechanistic degradation pathways of DAP. By detailing field-proven experimental workflows, this guide provides researchers with the authoritative framework needed to evaluate and manipulate DAP stability in complex aqueous matrices.

Thermodynamic Profiling and Acid-Base Equilibria

The thermodynamic stability of DAP is inherently linked to its molecular structure, which features an electron-rich diethylamino group and a hydroxyl group situated para to each other on a benzene ring. This configuration makes the aromatic ring highly susceptible to electrophilic attack and oxidation[3].

Physicochemical Parameters

In aqueous environments, DAP exists in an equilibrium dictated by its dissociation constant. The predicted pKa of DAP is approximately 10.08[4], indicating that in neutral to slightly acidic conditions (pH < 8), the phenolic hydroxyl group remains protonated.

Table 1: Key Thermodynamic and Physicochemical Properties of DAP

| Parameter | Value | Implications for Aqueous Stability |

| pKa | 10.08 ± 0.10[4] | Exists primarily in the neutral/protonated form at physiological and environmental pH. |

| LogP (Octanol/Water) | 2.23[4] | Moderate lipophilicity; prone to partitioning into organic phases but maintains sufficient aqueous solubility for homogeneous reactions. |

| Aqueous Solubility | < 0.1 g/100 mL (at 20.5 °C)[4] | Requires co-solvents or strict temperature control to prevent precipitation in highly concentrated industrial formulations. |

| Oxidation Potential | High susceptibility | The electron-donating nature of the -N(CH2CH3)2 and -OH groups lowers the activation energy required for radical attack[3]. |

Causality of Instability in Aqueous Media

The primary cause of DAP instability in water is its vulnerability to auto-oxidation and radical-mediated cleavage. In the presence of dissolved oxygen, trace metals (e.g., Fe³⁺, Cu²⁺), or UV irradiation, the lone pairs on the nitrogen and oxygen atoms facilitate the formation of nitrogen-centered or carbon-centered radicals[5]. In photographic developers, this necessitates the addition of preservatives (like sulfites or hydroxylamines) to scavenge oxygen and maintain the reducing power of the solution[3].

Oxidative Degradation Pathways in Advanced Oxidation Processes

In environmental remediation, DAP is frequently encountered as a recalcitrant intermediate during the photocatalytic degradation of larger dye molecules using TiO₂ or ZnO dispersions[1][5].

Mechanism of Action

When subjected to AOPs (such as UV/TiO₂ or Fenton reactions), aqueous DAP undergoes two competitive degradation pathways:

-

Stepwise N-de-ethylation: Hydroxyl radicals (•OH) attack the diethylamino group, leading to the sequential removal of ethyl groups. This forms mono-de-ethylated and fully de-ethylated aminophenol derivatives[2].

-

Aromatic Ring Cleavage: Superoxide radicals (•O₂⁻) and •OH attack the conjugated structure, breaking the aromatic ring to yield lower molecular weight aliphatic carboxylic acids (e.g., acetic acid, 2-propenoic acid) and ultimately mineralizing into CO₂ and H₂O[5].

Caption: Thermodynamic degradation pathways of 4-Diethylaminophenol under oxidative stress.

Experimental Workflows: Evaluating DAP Stability

To ensure scientific integrity and reproducibility, the evaluation of DAP's thermodynamic stability and degradation kinetics must utilize a self-validating analytical system. Relying solely on UV-Vis spectrophotometry is insufficient, as it only measures the loss of the primary chromophore and fails to account for colorless, toxic intermediates. The gold standard workflow couples High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization Mass Spectrometry (ESI-MS)[5].

Step-by-Step Protocol: Photocatalytic Degradation Assay

This protocol details the evaluation of DAP stability in an aqueous TiO₂ suspension under UV irradiation.

Phase 1: Solution Preparation & Equilibrium

-

Stock Preparation: Dissolve high-purity DAP in deionized water to achieve a 50 mg/L concentration. Causality: Deionized water prevents trace metal catalysis (e.g., iron), which can prematurely initiate Fenton-like auto-oxidation[3].

-

Catalyst Loading: Add 1.0 g/L of Degussa P25 TiO₂ nanoparticles to the solution.

-

Dark Adsorption: Stir the suspension in complete darkness for 30 minutes. Causality: This establishes a thermodynamic adsorption-desorption equilibrium between the DAP molecules and the TiO₂ surface, ensuring that subsequent kinetic data reflects true photocatalysis rather than mere physical adsorption.

Phase 2: Irradiation & Sampling 4. Irradiation: Expose the suspension to a 30 W UV lamp (λ = 365 nm) under continuous magnetic stirring. Maintain the temperature at 25 ± 1 °C using a circulating water jacket to isolate photochemical effects from thermal degradation. 5. Aliquot Extraction: Extract 5 mL aliquots at pre-defined intervals (e.g., 0, 10, 20, 40, 60, 120 minutes). 6. Filtration: Immediately filter the aliquots through a 0.22 μm PTFE syringe filter to remove the TiO₂ catalyst, instantly halting the photocatalytic reaction.

Phase 3: Analytical Quantification 7. HPLC-PDA-ESI-MS Analysis: Inject the filtered samples into an LC-MS system. Use a C18 reverse-phase column with a mobile phase gradient of water (containing 0.1% formic acid to maintain DAP in a protonated, easily ionizable state) and acetonitrile. 8. Total Organic Carbon (TOC): Run parallel samples through a TOC analyzer to measure the degree of complete mineralization versus the formation of stable organic intermediates[5].

Caption: Self-validating experimental workflow for profiling DAP aqueous stability.

Kinetic Modeling and Data Interpretation

The degradation of DAP in dilute aqueous solutions typically follows pseudo-first-order kinetics, modeled by the Langmuir-Hinshelwood equation:

ln(C0/Ct)=kapp⋅t

Where C0 is the initial concentration, Ct is the concentration at time t , and kapp is the apparent first-order rate constant.

Table 2: Representative Kinetic Data for DAP Degradation (UV/TiO₂ System)

| Time (min) | DAP Concentration (mg/L) | Intermediates Detected (m/z) | TOC Removal (%) |

| 0 | 50.0 | 166 (Parent DAP) | 0.0 |

| 20 | 28.5 | 166, 138 (Mono-de-ethylated) | 12.4 |

| 60 | 8.2 | 138, 110 (Fully de-ethylated) | 45.8 |

| 120 | < 0.1 (LOD) | 93 (Aniline derivatives), Aliphatic acids | 88.2 |

Note: The lag between DAP disappearance and TOC removal indicates that while the parent compound is thermodynamically unstable under ROS attack, the resulting aliphatic intermediates require significantly more activation energy to fully mineralize[5].

Conclusion

The thermodynamic stability of 4-diethylaminophenol in aqueous solutions is highly conditional. While relatively stable in dark, anaerobic, and low-metal environments, its electron-rich structure renders it highly susceptible to oxidative degradation. By employing rigorous, LC-MS-backed experimental workflows, researchers can accurately map its stepwise N-de-ethylation and ring cleavage. Understanding these parameters is essential for formulating stable photographic and chemical solutions, as well as for engineering advanced wastewater treatment systems capable of fully mineralizing toxic dye intermediates.

References

-

Degradation Pathways of Ethyl Violet by Photocatalytic Reaction with ZnO Dispersions ResearchGate[Link]

-

Photocatalytic Degradation of Basic Violet 4: Degradation Efficiency, Product Distribution, and Mechanisms The Journal of Physical Chemistry C - ACS Publications[Link]

-

Photocatalytic Degradation of Basic Violet 4: Degradation Efficiency, Product Distribution, and Mechanisms (Extended Analysis) ResearchGate [Link]

- A method of processing using a low volume thin tank processing system (EP0675406B1)

Sources

Application Notes: The Role and Experimental Use of 4-Diethylaminophenol in Photographic Developer Formulations

For Researchers, Scientists, and Formulation Professionals

Abstract

This document provides a detailed technical guide on 4-diethylaminophenol, a compound of interest in photographic chemistry. Unlike traditional p-phenylenediamine-based color developers, 4-diethylaminophenol belongs to the aminophenol class. This distinction is critical to its function and potential applications. These notes elucidate the fundamental chemistry of photographic development, compare the reaction mechanisms of aminophenols and p-phenylenediamines, and provide experimental protocols for evaluating 4-diethylaminophenol as a developing agent. The focus is on providing a scientifically grounded framework for research and development rather than outlining a standard, established process.

Introduction: Understanding the Chemistry of Development

In silver halide photography, the latent image formed upon exposure to light is an invisible collection of silver atoms on the surface of silver halide crystals. A developer solution chemically reduces the silver halide surrounding these latent image specks to visible metallic silver. The choice of developing agent is paramount as it dictates the characteristics of the final image, including grain, contrast, and, in color photography, the formation of dyes.

Historically, developing agents are categorized into several chemical classes. For the purpose of this guide, the distinction between p-phenylenediamines and aminophenols is crucial.

-

p-Phenylenediamines (PPDs): This class, which includes N,N-diethyl-p-phenylenediamine (the core of CD-1), is the cornerstone of modern chromogenic (color) development.[1] Upon reducing a silver halide crystal, the PPD molecule is oxidized. This oxidized form is highly reactive and couples with specialized molecules (color couplers) embedded in the film's emulsion layers to form stable cyan, magenta, and yellow dyes.[2][3]

-

Aminophenols: This class includes well-known black-and-white developing agents like p-aminophenol (a key component of Rodinal) and Metol. These agents are highly effective at reducing silver halide to produce a monochrome silver image. Their oxidized forms, however, do not typically react with color couplers in the same predictable and stable manner as PPDs. Instead, they tend to form colored oxidation products that can stain the emulsion, an effect that is generally undesirable in conventional color photography but sometimes exploited in alternative processes.[4]

4-Diethylaminophenol (CAS 17609-82-4) , the subject of these notes, is a member of the aminophenol class.[5] Its molecular structure features a hydroxyl group (-OH) and a diethylamino group (-N(CH₂CH₃)₂) attached to a benzene ring. This structure dictates its chemical behavior, aligning it more closely with black-and-white developers than with chromogenic color developers.

Mechanism of Action: A Comparative Analysis

To understand the potential use of 4-diethylaminophenol, it is essential to compare its expected reaction pathway to that of a standard color developer.

Chromogenic Development with p-Phenylenediamines

The C-41 process, the standard for color negative film, utilizes a p-phenylenediamine derivative (such as CD-4) as the developing agent.[2] The process can be summarized as follows:

-

Reduction of Silver: The developing agent donates electrons to reduce exposed silver halide (AgX) to metallic silver (Ag⁰).

-

Oxidation of Developer: The developer is oxidized into a reactive quinonediimine intermediate.[6]

-

Dye Coupling: This highly reactive intermediate immediately seeks out a color coupler molecule within the same emulsion layer. The reaction between the oxidized developer and the coupler forms a stable dye molecule (cyan, magenta, or yellow, depending on the coupler).[7]

-

Silver Removal: In subsequent steps (bleaching and fixing), the metallic silver image is removed, leaving only the dye image.[3]

Diagram 2: Expected development workflow with 4-diethylaminophenol.

Experimental Protocols for Evaluation

Given the chemical nature of 4-diethylaminophenol, its evaluation should focus on its properties as a black-and-white developing agent. The following protocols are designed as a starting point for research.

Formulation of a Base Developer Solution

A developer solution is a complex system. Beyond the developing agent, it requires several other components to function effectively. [8]

| Component | Function | Typical Concentration Range |

|---|---|---|

| Developing Agent | Reduces silver halide. | 2-10 g/L |

| Alkali (Accelerator) | Activates the developing agent by creating the necessary high pH environment (typically pH 9-11). | 20-100 g/L |

| Preservative | Prevents aerial oxidation of the developing agent, extending the solution's life and preventing staining. | 20-100 g/L |

| Restrainer | Prevents the developer from acting on unexposed silver halide crystals, thus controlling chemical fog. | 0.5-2 g/L |

| Solvent | Dissolves the components. | To make 1 Liter |

Table 1: Key Components of a Photographic Developer Solution.

Protocol 1: Preparation of an Experimental B&W Developer (DEAP-1)

This protocol uses 4-diethylaminophenol as the primary developing agent in a standard sulfite-carbonate formula.

Materials:

-

4-Diethylaminophenol (CAS 17609-82-4)

-

Sodium Sulfite (anhydrous)

-

Sodium Carbonate (monohydrate)

-

Potassium Bromide

-

Distilled Water (at ~50°C)

Procedure (to make 1 Liter):

-

Start with 750 mL of distilled water at approximately 50°C.

-

With gentle stirring, dissolve 50.0 grams of Sodium Sulfite. This acts as the preservative and is added first to protect the developing agent from oxidation during mixing. [9]3. Carefully weigh and dissolve 5.0 grams of 4-Diethylaminophenol. Ensure it is fully dissolved before proceeding.

-

Dissolve 50.0 grams of Sodium Carbonate. This is the alkali and will activate the developer. The solution will become strongly alkaline.

-

Dissolve 1.0 gram of Potassium Bromide. This acts as the restrainer.

-

Add cold distilled water to bring the final volume to 1 Liter.

-

Mix thoroughly and allow the solution to cool to the working temperature (typically 20°C) before use.

Self-Validation:

-

pH Measurement: The working solution should have a pH between 10.0 and 10.8. A pH outside this range indicates a mixing error or contaminated chemicals.

-

Clarity: The freshly mixed solution should be clear and nearly colorless. A dark or precipitated solution indicates oxidation or insolubility, and it should be discarded.

Film Processing and Evaluation

This protocol details the steps for developing standard black-and-white film to assess the developer's performance.

Materials:

-

Prepared DEAP-1 developer solution

-

Standard Stop Bath (e.g., 2% acetic acid)

-